3-(4-Cyanophenyl)-5-hydroxybenzoic acid
Description
Contextual Significance of Substituted Benzoic Acid Derivatives in Advanced Organic Synthesis
Substituted benzoic acid derivatives are a well-established class of compounds with profound importance in organic synthesis. The presence of the carboxylic acid group provides a handle for a multitude of chemical transformations, including esterification, amidation, and reduction. Furthermore, the substituents on the aromatic ring play a crucial role in modulating the electronic properties and reactivity of the molecule. For instance, electron-withdrawing groups can increase the acidity of the carboxylic acid and influence the regioselectivity of further aromatic substitutions. researchgate.netnih.govresearchgate.netmdpi.com Biphenyl (B1667301) carboxylic acids, a subset of this class, are recognized as key structural motifs in many pharmacologically active compounds. nih.govlibretexts.org
Overview of Strategic Research Directions for 3-(4-Cyanophenyl)-5-hydroxybenzoic acid as a Building Block
The structure of this compound, featuring a biphenyl backbone with strategically placed cyano, hydroxyl, and carboxyl functional groups, makes it an exemplary building block for constructing more complex molecular architectures. The hydroxyl and carboxylic acid groups offer sites for derivatization, while the cyano group can be converted into other functionalities or utilized for its electronic influence. Research efforts are increasingly directed towards leveraging these features for the synthesis of novel materials and therapeutic agents. A notable area of investigation involves its use in the development of protein kinase inhibitors, which are crucial in cancer therapy.
Scope and Objectives of Academic Investigations into the Chemical Reactivity and Synthetic Utility of this compound
Academic and industrial research into this compound is primarily focused on elucidating its chemical reactivity and expanding its synthetic utility. Key objectives include the development of efficient and scalable synthetic routes to the compound itself, a thorough characterization of its chemical and physical properties, and the exploration of its reactivity in a variety of chemical transformations. Understanding how the interplay of its functional groups dictates its behavior in different reaction conditions is a central theme of these investigations.
Chemical and Physical Properties of this compound
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₉NO₃ |
| Molecular Weight | 239.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1261979-99-4 |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Sparingly soluble in water (predicted) |
Strategic Research Directions and Synthetic Utility
The application of this compound as a synthetic building block is a rapidly evolving area of research. Its trifunctional nature allows for a diverse range of chemical modifications, making it a valuable precursor for various target molecules.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. arkat-usa.org This powerful carbon-carbon bond-forming reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
In the context of synthesizing the target compound, the reaction would proceed between 3-bromo-5-hydroxybenzoic acid and 4-cyanophenylboronic acid. The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields and purity. nih.gov
Table of Reagents for Suzuki-Miyaura Coupling:
| Reagent | Role |
| 3-Bromo-5-hydroxybenzoic acid | Aryl halide partner |
| 4-Cyanophenylboronic acid | Arylboronic acid partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst for C-C bond formation libretexts.org |
| Base (e.g., Na₂CO₃, K₂CO₃) | Activates the boronic acid |
| Solvent (e.g., Toluene, DMF, Dioxane/Water) | Reaction medium |
Application in the Synthesis of Bioactive Molecules
A significant driver for the research into this compound is its potential as a scaffold for the synthesis of biologically active compounds. Notably, a patent has described the use of derivatives of this compound as potent inhibitors of protein kinases. These enzymes play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The ability to synthesize a library of analogues by modifying the hydroxyl and carboxylic acid functionalities of the core structure allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.
Academic Investigations into Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of its three functional groups.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can undergo a range of transformations. Standard reactions include:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
Amidation: Reaction with amines, often activated by coupling agents, to form amides.
Reduction: Conversion to a primary alcohol using reducing agents like lithium aluminum hydride.
The acidity of the carboxylic acid is enhanced by the electron-withdrawing nature of the cyano group on the adjacent phenyl ring. nih.govresearchgate.netmdpi.com
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group is also a key site for chemical modification. It can undergo:
Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers.
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
The reactivity of the hydroxyl group can be influenced by the electronic effects of the other substituents on the ring system.
Reactivity of the Cyano Group
The cyano group is a versatile functional group that can be transformed into other functionalities, further expanding the synthetic utility of the parent molecule. Common transformations include:
Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.
Reduction: Reduction to a primary amine.
Cycloaddition Reactions: Participation in the formation of heterocyclic rings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-cyanophenyl)-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-8-9-1-3-10(4-2-9)11-5-12(14(17)18)7-13(16)6-11/h1-7,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBVZPVVJPIETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688808 | |
| Record name | 4'-Cyano-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258618-99-3 | |
| Record name | 4'-Cyano-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
**advanced Synthetic Methodologies for 3 4 Cyanophenyl 5 Hydroxybenzoic Acid and Precursors**
Retrosynthetic Analysis and Strategic Disconnections for the Biphenyl (B1667301) Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route.
The target molecule, 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, possesses several key structural features that inform its synthetic strategy. It is a biphenyl derivative with a specific 1,3,5-substitution pattern on one ring (the benzoic acid moiety) and a para-substituted nitrile on the other. The three functional groups—carboxylic acid, hydroxyl, and nitrile—exhibit different chemical reactivities and directing effects in electrophilic aromatic substitution, which must be considered. The central challenge is the regioselective formation of the C-C bond between the two aryl rings. The presence of both an electron-withdrawing nitrile and a potentially deactivating carboxylate group can influence the reactivity of the coupling partners. reddit.com
The most logical disconnection for this biphenyl structure is at the aryl-aryl C-C bond. This disconnection points to a cross-coupling reaction as the key bond-forming step. This approach generates two primary synthons, which can be translated into practical synthetic equivalents (reagents).
Synthon A (Anionic Phenyl Ring): A 4-cyanophenyl nucleophile.
Synthon B (Cationic Phenyl Ring): A 3-hydroxy-5-carboxyphenyl electrophile.
Alternatively, the polarity can be reversed:
Synthon C (Cationic Phenyl Ring): A 4-cyanophenyl electrophile.
Synthon D (Anionic Phenyl Ring): A 3-hydroxy-5-carboxyphenyl nucleophile.
These synthons translate into readily accessible starting materials for various palladium-catalyzed cross-coupling reactions. For instance, Synthon A can be represented by 4-cyanophenylboronic acid or an organozinc equivalent, while Synthon B can be a halogenated benzoic acid derivative, such as 3-bromo-5-hydroxybenzoic acid. The use of boronic acids in Suzuki-Miyaura coupling is particularly common due to their stability and relatively low toxicity. youtube.comyoutube.com
Direct Aromatic Functionalization and Regioselectivity Considerations
Direct C-H functionalization represents an increasingly important strategy in organic synthesis, as it avoids the pre-functionalization of starting materials (e.g., halogenation or borylation) and reduces waste. However, achieving high regioselectivity is a major challenge.
For the synthesis of this compound, one could envision a direct C-H arylation of a 3-hydroxybenzoic acid derivative. The carboxylic acid group is a known directing group for ortho-C-H functionalization through chelation assistance with a palladium catalyst. acs.org However, achieving functionalization at the C5 position (meta to the carboxyl group) is significantly more challenging. youtube.comorganic-chemistry.org The electronic properties of benzoic acid derivatives generally deactivate the ring towards electrophilic substitution, making meta-functionalization difficult under traditional conditions. youtube.com
Recent advances have demonstrated protocols for meta-C-H functionalization, often requiring specialized directing groups temporarily installed on the molecule. organic-chemistry.org For a substrate like 3-hydroxybenzoic acid, the hydroxyl group is a strong ortho-, para-director, while the carboxylic acid is a meta-director. The combined influence of these groups makes selectively targeting the C5 position for C-H arylation a complex problem that would likely require a highly specialized catalytic system to overcome the inherent electronic and steric biases of the substrate.
Strategies for Site-Selective Carboxylation of Substituted Phenols
The introduction of a carboxyl group onto a phenol (B47542) ring is a fundamental transformation in the synthesis of hydroxybenzoic acids. The regioselectivity of this reaction is of paramount importance.
The Kolbe-Schmitt reaction is a classic and industrially significant method for the carboxylation of phenols. nih.gov It typically involves the reaction of a dry alkali metal phenoxide with carbon dioxide under high pressure (20–100 atm) and elevated temperatures (120–200 °C). nih.govacs.org The reaction mechanism involves the nucleophilic addition of the phenoxide to CO2. The choice of alkali metal and the reaction temperature significantly influences the regioselectivity. For instance, with sodium phenoxide, ortho-carboxylation to form salicylic (B10762653) acid is favored at lower temperatures, while para-carboxylation to yield p-hydroxybenzoic acid is predominant at higher temperatures. google.com The use of potassium phenoxide generally favors the para-isomer. google.com
Modern advancements have sought to overcome the harsh conditions of the traditional Kolbe-Schmitt reaction. Research has demonstrated methods for the ortho-carboxylation of phenols at atmospheric CO2 pressure, which can be more convenient and efficient. manchester.ac.uk One such method involves the addition of a trisubstituted phenol, which facilitates the reaction under milder conditions. manchester.ac.uk Furthermore, biocatalytic approaches using enzymes like benzoic acid decarboxylases have emerged. rsc.org These enzymatic carboxylations exhibit remarkable regioselectivity, exclusively producing the ortho-hydroxybenzoic acid derivative from various substituted phenols, in contrast to the classic Kolbe-Schmitt reaction which often yields mixtures of isomers. acs.orgrsc.org
Table 1: Comparison of Phenol Carboxylation Methods
| Method | Reagents/Catalyst | Conditions | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Kolbe-Schmitt Reaction | Alkali metal phenoxide, CO₂ | High pressure (20-100 atm), High temperature (120-200 °C) | Temperature and metal-dependent (ortho/para) nih.govgoogle.com | Industrially established, high conversion rsc.org | Harsh conditions, often poor regioselectivity acs.org |
| Atmospheric Pressure Carboxylation | Phenol, CO₂, Base, Additive (e.g., trisubstituted phenol) | Atmospheric pressure, Moderate temperature | Primarily ortho-selective manchester.ac.uk | Mild conditions, improved safety manchester.ac.uk | May require specific additives or catalysts |
| Enzymatic Carboxylation | Benzoic acid decarboxylases, Bicarbonate buffer | Ambient temperature and pressure | Exclusively ortho-selective rsc.org | High regioselectivity, environmentally benign acs.orgrsc.org | Limited substrate scope, enzyme stability issues |
Directed Hydroxylation Methodologies
The regioselective introduction of a hydroxyl group onto an aromatic ring is a challenging yet crucial step for preparing key precursors. Direct hydroxylation methods often employ powerful oxidizing agents and catalysts to activate the aromatic C-H bond.
One of the most environmentally benign oxidants for this purpose is hydrogen peroxide (H₂O₂), as its only byproduct is water. mdpi.com The hydroxylation of phenol to produce dihydroxybenzenes (hydroquinone and catechol) is a significant industrial process. mdpi.com Heterogeneous catalysts, particularly those containing titanium (e.g., Ti-silicalite), have been extensively studied for this transformation. mdpi.com The process typically involves reacting phenol with H₂O₂ in the presence of a catalyst. google.com
For more complex aromatic systems, directed hydroxylation offers a pathway to control the position of the incoming hydroxyl group. In the context of biphenyl systems, palladium-catalyzed C-H hydroxylation has been developed. For example, [1,1'-biphenyl]-2-ols can be hydroxylated at the 2'-position using a Pd(II) catalyst and an oxidant like tert-butyl hydroperoxide (tBuOOH). researchgate.net The existing hydroxyl group on the biphenyl scaffold directs the regioselective C-H activation and subsequent hydroxylation. researchgate.net Biocatalytic methods, employing enzymes such as cytochrome P450 monooxygenases, also provide an elegant means for selective hydroxylation of aromatic compounds, often with high regio- and stereoselectivity. nih.govresearchgate.net
Introduction of the Cyano Group onto Aromatic Rings
The cyano group is a versatile functional group that can be converted into other functionalities like carboxylic acids or amines. Several methods exist for its introduction onto an aromatic ring.
Traditional methods include the Sandmeyer reaction, which involves the conversion of an aryl diazonium salt (derived from an aniline) to an aryl nitrile using copper(I) cyanide. The Rosenmund-von Braun reaction is another classic method that involves the reaction of an aryl halide with copper(I) cyanide, typically at high temperatures. taylorandfrancis.com
More contemporary methods offer milder conditions and broader substrate compatibility. Palladium-catalyzed cyanation of aryl halides or triflates using cyanide sources like zinc cyanide or potassium ferricyanide (B76249) is a widely used technique. The cyano group itself can act as a directing group in Pd(II)-catalyzed C-H bond activation, enabling the synthesis of biphenyl-2-carbonitrile derivatives from simple aryl nitriles and aryl halides. acs.org Photoredox catalysis has also enabled the decarboxylative cyanation of aromatic carboxylic acids at room temperature using cyanobenziodoxolones as the cyanating agent. nih.gov Electrophilic cyanation can be achieved by treating electron-rich arenes with electrophilic cyanide sources, such as cyanogen (B1215507) bromide or N-cyanosuccinimide, often in the presence of a Lewis acid. youtube.com
Table 2: Comparison of Aromatic Cyanation Methods
| Method | Substrate | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sandmeyer Reaction | Aryl diazonium salt | CuCN | Aqueous, moderate temperature | Well-established, readily available starting materials | Diazonium salts can be unstable |
| Rosenmund-von Braun Reaction | Aryl halide | CuCN | High temperature | Direct conversion of halides | Harsh conditions, stoichiometric copper |
| Palladium-Catalyzed Cyanation | Aryl halide/triflate | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂) | Moderate temperature | High yields, broad scope, mild conditions acs.org | Catalyst cost, ligand sensitivity |
| Photoredox Decarboxylative Cyanation | Carboxylic acid | Photocatalyst, cyanobenziodoxolone | Room temperature, visible light | Very mild conditions, uses carboxylic acids nih.gov | Requires specialized reagents and equipment |
| Electrophilic Cyanation | Electron-rich arene | Electrophilic cyanide source (e.g., TsCN), Lewis acid | Varies | Direct C-H cyanation | Limited to activated arenes, regioselectivity issues youtube.com |
Organometallic Reagent-Mediated Transformations in Benzoic Acid Synthesis
Organometallic reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. Their application in the synthesis of benzoic acids, particularly through carboxylation, is a cornerstone of synthetic chemistry.
Grignard reagents (RMgX) are highly effective nucleophiles used to synthesize carboxylic acids with one additional carbon atom. ntu.edu.sg The synthesis involves the reaction of an aryl or alkyl halide with magnesium metal to form the organomagnesium compound. chemguide.co.uk This reagent is then treated with carbon dioxide (often as dry ice), where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂. jove.com This forms a magnesium carboxylate salt, which upon subsequent acidic workup (e.g., with HCl or H₂SO₄), yields the corresponding carboxylic acid. ntu.edu.sglibretexts.org
This method is versatile, applicable to a wide range of aryl and alkyl halides. jove.com However, a significant limitation is the high basicity and nucleophilicity of Grignard reagents, which makes them incompatible with acidic protons. libretexts.org Functional groups such as hydroxyl (-OH), amine (-NH), and even the carboxylic acid group itself will react with the Grignard reagent, quenching it before it can react with CO₂. ntu.edu.sglibretexts.org This incompatibility necessitates the use of protecting groups for such functionalities if they are present in the molecule.
Organolithium reagents (RLi) are another class of highly reactive organometallics that are valuable in synthetic chemistry. fiveable.me They are generally more reactive and more basic than their Grignard counterparts. libretexts.org Like Grignard reagents, they can react with CO₂ to form carboxylic acids after an acid workup.
A key application of organolithium reagents, particularly butyllithium, is in directed ortho-metalation. fiveable.me In this process, a directing group on an aromatic ring (such as a methoxy (B1213986) or amide group) directs the deprotonation of the adjacent ortho C-H bond by the organolithium reagent. The resulting aryllithium species can then be trapped with an electrophile, such as CO₂, to install a substituent with high regioselectivity. This strategy is a powerful method for controlled aromatic substitution.
Interestingly, organolithium reagents can also facilitate nucleophilic aromatic substitution on unprotected carboxylic acids. For example, an ortho-fluoro or ortho-methoxy group on a naphthoic acid can be substituted by various organolithium reagents without the need to protect the carboxylic acid group. nih.govresearchgate.net This is presumed to occur via coordination of the organometallic reagent to the carboxylate, followed by an addition-elimination sequence. nih.gov
Novel Synthetic Routes and Catalyst Development for Related Benzoic Acid Scaffolds
The construction of the biaryl core of this compound is typically achieved via a cross-coupling reaction. Research into related benzoic acid scaffolds focuses on improving the efficiency, sustainability, and scalability of these pivotal C-C bond-forming reactions.
Emerging Catalytic Systems for C-C and C-O Bond Formations
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between aryl halides and organoboron compounds. scirp.orgwwjmrd.commdpi.com It is the most logical choice for coupling a protected 3-bromo-5-hydroxybenzoate with 4-cyanophenylboronic acid.
The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, and its efficiency heavily relies on the palladium catalyst and associated ligands. nih.gov Recent advances focus on developing highly active catalyst systems that can function at low loadings, tolerate a wider range of functional groups, and operate under milder conditions. scirp.orgresearchgate.net
Key developments include:
Advanced Ligands: Sterically demanding and electron-rich phosphine (B1218219) ligands (e.g., Buchwald and Fu-type ligands) and N-heterocyclic carbenes (NHCs) have been developed to enhance the activity of palladium catalysts, enabling the coupling of less reactive aryl chlorides. nih.gov
Palladium Precatalysts: The development of stable and easily handled palladium precatalysts allows for the rapid formation of the active Pd(0) species in situ, leading to more reproducible and efficient reactions. rsc.org
Nanocatalysts: Palladium nanoparticles supported on various materials, such as LaF₃, offer high activity and the benefit of being recyclable, which aligns with green chemistry principles. nih.gov A recently developed liquid palladium catalyst, formed by dissolving Pd in liquid gallium, showed exceptionally high turnover frequencies for C-C coupling reactions. nih.gov
| Catalyst System | Key Features | Typical Substrates | Reference |
|---|---|---|---|
| Pd(OAc)₂ with P(tBu)₃ or SPhos | High activity for a broad range of substrates, including sterically hindered ones. | Aryl bromides, chlorides, and triflates. | nih.gov |
| PEPPSI-Pd-NHC Complexes | Air and moisture stable precatalysts, good for challenging couplings. | Heteroaryl chlorides, functionalized aryl halides. | nih.gov |
| LaF₃·Pd Nanocatalyst | Recyclable, operates in aqueous media. | Aryl bromides and iodides. | nih.gov |
| Liquid Pd in Gallium | Extremely high turnover frequency, no leaching observed. | Model coupling reactions (e.g., iodobenzene). | nih.gov |
Green Chemistry Approaches in the Synthesis of Aromatic Acids
The principles of green chemistry aim to reduce the environmental impact of chemical processes. inovatus.es For the synthesis of aromatic acids and biaryls, this involves several strategies:
Use of Greener Solvents: Traditional cross-coupling reactions often use toxic, volatile organic solvents. A major push has been to replace these with more environmentally benign alternatives. Water is an excellent choice as it is non-toxic, non-flammable, and inexpensive. rsc.orgresearchgate.net Suzuki-Miyaura reactions have been successfully performed in aqueous media, often with a co-solvent or surfactant. nih.govacs.orgrsc.org Other green solvents include bio-based options like ethanol (B145695) or 2-methyltetrahydrofuran. researchgate.net
Catalyst Recyclability: The use of expensive and precious palladium catalysts is a significant cost and environmental concern. Developing heterogeneous or immobilized catalysts that can be easily recovered and reused is a key goal. nih.govresearchgate.net Supported catalysts, such as palladium on carbon or encapsulated in polymers, facilitate easier separation and recycling. researchgate.netriken.jp
Energy Efficiency: Employing highly active catalysts that allow reactions to proceed at lower temperatures or for shorter durations reduces energy consumption. Microwave-assisted synthesis has also been explored to accelerate reactions dramatically. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product minimizes waste. Metal-free C-C bond-forming reactions, while less common for this specific transformation, represent an emerging area of interest for improving sustainability. europa.eu
Flow Chemistry and Continuous Synthesis Approaches for Scalable Production
For the industrial production of fine chemicals like this compound, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages. nih.govaist.go.jp Flow chemistry involves pumping reagents through a reactor (such as a heated tube or a column packed with a catalyst) to generate a continuous stream of product. nih.gov
The benefits of this approach include:
Enhanced Safety: Small reactor volumes minimize the risks associated with handling hazardous reagents or exothermic reactions. nih.gov
Superior Process Control: Precise control over parameters like temperature, pressure, and residence time leads to higher reproducibility and selectivity. acs.org
Increased Efficiency: Reaction times can often be drastically reduced from hours in a batch reactor to minutes in a flow system due to superior heat and mass transfer. rsc.org
Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up large batch reactors.
Cross-coupling reactions, including the Suzuki-Miyaura reaction, are particularly well-suited to flow chemistry. mdpi.comrsc.orgacs.org Systems using packed-bed reactors filled with a heterogeneous palladium catalyst are common. riken.jpacs.org This setup not only catalyzes the reaction efficiently but also integrates product separation, as the catalyst is retained in the reactor, preventing palladium contamination in the product stream. riken.jpacs.org A multi-step synthesis, including protection, coupling, and deprotection, can potentially be integrated into a sequential, continuous flow process, further streamlining production. nih.gov
**mechanistic Investigations of Reactions Involving 3 4 Cyanophenyl 5 Hydroxybenzoic Acid**
Elucidation of Reaction Pathways for its Formation
The synthesis of the 3-(4-cyanophenyl)-5-hydroxybenzoic acid backbone typically relies on powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. wikipedia.orgyonedalabs.com These reactions are renowned for their efficiency and functional group tolerance in constructing biaryl systems. nih.gov
The formation of the aryl-aryl bond between a substituted phenylboronic acid and a halo-hydroxybenzoic acid is a multi-step process. The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. libretexts.org
Computational studies using Density Functional Theory (DFT) have been employed to investigate the energy profiles of Suzuki-Miyaura reactions. These calculations help in determining the activation energies for each step of the catalytic cycle. For the coupling of bromobenzene (B47551) and phenylboronic acid, the activation energy for the transmetalation step was found to be the rate-determining step with a calculated value of 36.8 kcal mol⁻¹. nih.gov The subsequent reductive elimination step, leading to the formation of the biphenyl (B1667301) product, has a lower activation energy of 17.7 kcal mol⁻¹. nih.gov
Table 1: Calculated Activation Energies for a Model Suzuki-Miyaura Reaction Data based on DFT calculations for the coupling of bromobenzene and phenylboronic acid.
| Catalytic Step | Activation Energy (kcal mol⁻¹) |
| Oxidative Addition | 2.6 nih.gov |
| Transmetalation | 36.8 nih.gov |
| Reductive Elimination | 17.7 nih.gov |
This interactive table provides a simplified overview of the energy barriers in a model Suzuki-Miyaura reaction, highlighting the critical transmetalation step.
Reactivity and Transformation Mechanisms of the Carboxylic Acid Moiety
The carboxylic acid group in this compound is a versatile handle for further chemical modifications, primarily through esterification, amidation, and decarboxylation reactions.
Esterification of this compound can be achieved through various methods, with acid-catalyzed esterification (Fischer esterification) being a common approach. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. The rates of esterification are influenced by the steric hindrance around the carboxylic acid and the electronic nature of the substituents on the aromatic rings. researchgate.net Kinetic studies on the esterification of benzoic acid with butanol have determined the activation energies for the forward and reverse reactions to be 58.40 and 57.70 kJ∙mol⁻¹, respectively. dnu.dp.ua
Table 2: Kinetic Data for the Esterification of Benzoic Acid Data for the reaction of benzoic acid with 1-butanol (B46404) catalyzed by p-toluenesulfonic acid. dnu.dp.ua
| Parameter | Value |
| Forward Activation Energy (Ea) | 58.40 kJ∙mol⁻¹ |
| Reverse Activation Energy (Ea) | 57.70 kJ∙mol⁻¹ |
| Thermal Effect (ΔH) | 622 J∙mol⁻¹ |
This interactive table summarizes key kinetic parameters for a representative esterification reaction.
Amidation of the carboxylic acid can be accomplished using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comlibretexts.org The mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive O-acylisourea intermediate. rsc.orgkhanacademy.org This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a tetrahedral intermediate which collapses to form the amide and a urea (B33335) byproduct. chemistrysteps.comyoutube.com
Decarboxylation Pathways under Various Conditions
The removal of the carboxylic acid group via decarboxylation can proceed through different pathways depending on the reaction conditions. Thermal decarboxylation of aromatic carboxylic acids often requires high temperatures. researchgate.net The mechanism can involve the formation of an aryl anion intermediate, which is then protonated. The stability of this intermediate is crucial and is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the cyano group in the target molecule, can stabilize the negative charge, potentially facilitating decarboxylation. cdnsciencepub.com
Recent studies have explored radical decarboxylation pathways under milder conditions, often initiated by photoredox catalysis. nih.govnih.gov These methods generate aryl radicals from the carboxylic acid, which can then be trapped or undergo further reactions. The activation barrier for radical decarboxylation of benzoic acids is estimated to be around 8-9 kcal mol⁻¹. nih.gov
Computational studies on the decarboxylation of substituted arylacetates have shown that the Gibbs free energy of reaction is a key factor in determining the reaction rate, following a Bell-Evans-Polanyi relationship. nih.gov
Table 3: Calculated Gibbs Free Energy of Reaction for Decarboxylation of Phenylacetic Acids in DMF Data from computational studies. nih.gov
| Substituent on Phenyl Ring | ΔG (kcal/mol) |
| p-NO₂ | -8.1 |
| p-CN | -5.7 |
| p-Cl | -2.1 |
| H | 0.0 |
| p-CH₃ | 1.5 |
This interactive table illustrates the effect of substituents on the thermodynamics of decarboxylation.
Reactivity and Transformation Mechanisms of the Hydroxyl Functionality
The phenolic hydroxyl group in this compound exhibits characteristic reactivity. It is acidic due to the resonance stabilization of the resulting phenoxide ion. byjus.compharmaguideline.com The acidity of phenols is significantly influenced by the substituents on the aromatic ring. libretexts.orgvanderbilt.edu Electron-withdrawing groups, like the cyano group and the second phenyl ring, are expected to increase the acidity of the hydroxyl group in the target molecule compared to phenol (B47542) itself (pKa ≈ 10). iitk.ac.in
The hydroxyl group can undergo various transformations, such as etherification (e.g., Williamson ether synthesis) and esterification. In these reactions, the phenol typically acts as a nucleophile, often after deprotonation to the more nucleophilic phenoxide. The reactivity of the hydroxyl group can be influenced by steric hindrance from the adjacent bulky phenyl group.
Alkylation and Arylation Mechanisms (e.g., Williamson Ether Synthesis)
The phenolic hydroxyl group is a primary site for alkylation and arylation reactions, most classically accomplished via the Williamson ether synthesis. tcichemicals.com This reaction provides a versatile method for converting alcohols and phenols into ethers.
The mechanism proceeds through a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a nucleophilic phenoxide anion. For phenols, a moderately strong base like sodium hydroxide (B78521) is often sufficient to generate the conjugate base. gordon.edu
Step 1: Formation of the Phenoxide Nucleophile The base abstracts the acidic proton from the hydroxyl group, creating a phenoxide ion. The negative charge on the oxygen atom is delocalized into the aromatic ring, enhancing its stability.
Step 2: Nucleophilic Attack The resulting phenoxide ion acts as a potent nucleophile, attacking an electrophilic carbon atom of an alkylating agent, such as a primary alkyl halide or an alkyl sulfonate (e.g., tosylate). wikipedia.orgmasterorganicchemistry.com This attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com
For the reaction to be efficient, the alkylating agent should ideally be a methyl or primary halide. masterorganicchemistry.com Secondary halides can also be used, but they may lead to a competing elimination (E2) reaction. Tertiary halides are generally unsuitable as they predominantly yield elimination products due to steric hindrance. wikipedia.orgchem-station.com
A critical consideration for this compound is the presence of the more acidic carboxylic acid group. A base will deprotonate the carboxylic acid first. Therefore, either a protecting group strategy must be employed for the carboxylic acid, or a sufficient excess of a strong base (like sodium hydride) must be used to deprotonate both the carboxylic acid and the phenolic hydroxyl group to enable the desired etherification.
Table 1: Williamson Ether Synthesis of this compound Derivatives
| Reactant 1 | Reactant 2 (Alkylating Agent) | Base | Solvent | Product | Mechanism |
|---|---|---|---|---|---|
| This compound | R-X (e.g., CH₃I, CH₃CH₂Br) | NaH, NaOH | DMF, Acetonitrile | 3-(4-Cyanophenyl)-5-alkoxybenzoic acid | SN2 |
| This compound | Ar-X (Activated) | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 3-(4-Cyanophenyl)-5-aryloxybenzoic acid | SNAr |
Acylation and Sulfation Reaction Pathways
The nucleophilic character of the phenolic hydroxyl group also allows for acylation and sulfation reactions to form esters and sulfate (B86663) esters, respectively.
Acylation Mechanism: Acylation of the hydroxyl group typically proceeds via a nucleophilic acyl substitution mechanism. The phenol is treated with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.
Step 1: The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent. Step 2: A tetrahedral intermediate is formed. Step 3: The intermediate collapses, expelling the leaving group (e.g., chloride ion) to reform the carbonyl double bond, resulting in the formation of a phenyl ester. The base serves to neutralize the acidic byproduct (e.g., HCl).
As with alkylation, the carboxylic acid group may compete in this reaction or require protection to ensure selective acylation of the hydroxyl group.
Sulfation Mechanism: Sulfation involves the reaction of the phenol with a sulfonylating agent, like a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride), in the presence of a base. The mechanism is analogous to acylation, where the nucleophilic phenol attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a sulfonate ester.
Reactivity and Transformations of the Nitrile Group
The nitrile (-C≡N) group is a versatile functional handle that undergoes a variety of transformations, primarily involving nucleophilic additions to the electrophilic carbon atom. wikipedia.orgopenstax.orgebsco.com
Hydrolysis Pathways to Amides and Carboxylic Acids
Nitriles can be hydrolyzed to produce amides and, upon further reaction, carboxylic acids. This transformation can be catalyzed by either acid or base. openstax.orglibretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. lumenlearning.comchemistrysteps.com A weak nucleophile, such as water, can then attack this activated carbon. lumenlearning.com A series of proton transfers and tautomerization of the resulting imidic acid intermediate leads to the formation of an amide. libretexts.orgchemistrysteps.com If the reaction is allowed to proceed, typically with heating, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion (a strong nucleophile) directly attacks the nitrile carbon. openstax.org The resulting imine anion is protonated by water to yield an imidic acid, which then tautomerizes to an amide. openstax.orglibretexts.org Continued heating under basic conditions will hydrolyze the amide to a carboxylate salt and ammonia (B1221849) gas. openstax.orglibretexts.org Acidification of the final mixture is required to obtain the free carboxylic acid. libretexts.org
Table 2: Hydrolysis of the Nitrile Group in this compound
| Conditions | Intermediate Product | Final Product |
|---|---|---|
| H₃O⁺, Heat | 3-(4-Carbamoylphenyl)-5-hydroxybenzoic acid | 3-(4-Carboxyphenyl)-5-hydroxybenzoic acid |
| NaOH, H₂O, Heat | 3-(4-Carbamoylphenyl)-5-hydroxybenzoic acid | Sodium 3-(4-carboxyphenyl)-5-hydroxybenzoate |
Reduction Mechanisms to Primary Amines
The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents or catalytic hydrogenation. wikipedia.org
Reduction with Lithium Aluminum Hydride (LiAlH₄): A common and effective method for nitrile reduction is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or THF. libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon. libretexts.org This forms an intermediate imine anion, which is stabilized by complexation with the aluminum species. openstax.orglibretexts.org A second hydride addition then occurs, yielding a dianion intermediate. openstax.org Subsequent aqueous workup protonates the dianion to furnish the primary amine. openstax.orglibretexts.org
A significant consideration for this compound is that LiAlH₄ is a very strong, non-selective reducing agent that will also reduce the carboxylic acid group to a primary alcohol. Therefore, to selectively reduce the nitrile, the carboxylic acid must first be protected.
Catalytic Hydrogenation: Alternatively, nitriles can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.orgyoutube.com This method can sometimes offer better selectivity than metal hydrides, although conditions such as high pressure and temperature are often required. libretexts.org
Table 3: Reduction of the Nitrile Group in this compound
| Reagent | Conditions | Product | Note on Selectivity |
|---|
Aromatic Ring Reactivity and Electronic/Steric Effects of Substituents
The reactivity of the two aromatic rings in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic and steric properties of their respective substituents. numberanalytics.com
Influence of Cyano and Hydroxyl Groups on Electrophilic Aromatic Substitution
The rate and regioselectivity of EAS reactions are determined by whether the substituents donate or withdraw electron density from the ring and by the steric hindrance they impose. numberanalytics.com
Reactivity of the Hydroxybenzoic Acid Ring: This ring contains three substituents: a hydroxyl group (-OH), a carboxylic acid group (-COOH), and a 4-cyanophenyl group.
Hydroxyl Group (-OH): This is a powerful activating group and is ortho, para-directing. Its activating nature stems from the ability of its oxygen lone pairs to donate electron density to the ring via resonance, stabilizing the positively charged arenium ion intermediate. msu.eduuoanbar.edu.iq
Carboxylic Acid Group (-COOH): This is a deactivating group and is meta-directing. It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediate.
4-Cyanophenyl Group: This large aryl substituent is generally considered deactivating due to its electron-withdrawing nature and imposes significant steric hindrance on the adjacent positions. youtube.com
When multiple substituents are present, the most powerful activating group typically controls the position of substitution. msu.edu In this case, the hydroxyl group's strong activating effect dominates. It directs incoming electrophiles to the positions ortho and para to itself. The para position (C-1) is occupied by the carboxylic acid. Therefore, substitution is directed to the ortho positions, C-2 and C-6. Steric hindrance from the bulky 4-cyanophenyl group at C-3 may influence the relative rates of substitution at the C-2 versus the C-6 position.
Reactivity of the Cyanophenyl Ring: This ring has two substituents: a cyano group (-CN) and the 3-carboxy-5-hydroxyphenyl group.
Cyano Group (-CN): This is one of the strongest deactivating groups and is meta-directing. It strongly withdraws electron density from the ring via induction and resonance. researchgate.net
3-Carboxy-5-hydroxyphenyl Group: This aryl substituent is weakly activating and ortho, para-directing.
The powerful deactivating effect of the cyano group makes this ring significantly less reactive towards electrophilic attack than the hydroxyl-bearing ring. Any EAS reaction on the molecule would overwhelmingly occur on the more activated hydroxybenzoic acid ring.
Table 4: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Ring | Substituent | Electronic Effect | Directing Influence |
|---|---|---|---|
| A (Hydroxybenzoic acid) | -OH (at C-5) | Strongly Activating | ortho, para |
| A (Hydroxybenzoic acid) | -COOH (at C-1) | Deactivating | meta |
| A (Hydroxybenzoic acid) | 4-Cyanophenyl (at C-3) | Deactivating / Steric Bulk | ortho, para (as aryl) |
| B (Cyanophenyl) | -CN (at C-4') | Strongly Deactivating | meta |
| B (Cyanophenyl) | Aryl group (at C-1') | Weakly Activating | ortho, para |
Steric Hindrance in Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) reactions are a significant class of reactions for aryl compounds. The mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org The rate and regioselectivity of these reactions are influenced by both electronic and steric factors.
For a molecule like this compound, a nucleophilic attack would be directed by the electron-withdrawing nature of the cyano and carboxylic acid groups. These groups, particularly when positioned ortho or para to a potential leaving group, can stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgmsu.edu However, the sheer bulk of the substituent groups can also play a critical role.
Steric hindrance arises from the spatial arrangement of atoms within a molecule that can impede the approach of a reactant. In the context of this compound, the biphenyl-like structure, with its two rotating phenyl rings, and the substituents on both rings, could present significant steric barriers to an incoming nucleophile. The degree of this hindrance is dependent on the conformation of the molecule and the size of the attacking nucleophile. nih.gov For instance, bulky nucleophiles would experience greater difficulty in approaching the reaction center compared to smaller ones. This steric impediment can slow down the reaction rate or even prevent the reaction from occurring at certain positions. nih.gov
While general principles of steric hindrance in biphenyl systems have been studied, specific quantitative data on how the substituents in this compound affect the transition state energies and reaction rates of SNAr pathways are not available in the reviewed literature. Such an investigation would require detailed kinetic studies and computational modeling specific to this molecule.
Studies of Solid-State Transformation Mechanisms
The study of solid-state transformations is crucial for understanding the physical properties and stability of crystalline materials. These transformations involve changes in the crystal packing or molecular conformation of a substance, leading to different polymorphic forms. rsc.org For a complex molecule like this compound, the potential for polymorphism is high due to the flexibility of the biphenyl linkage and the hydrogen bonding capabilities of the hydroxyl and carboxylic acid groups.
Monotropic and Enantiotropic Phase Transition Mechanisms
Polymorphic transitions are classified as either enantiotropic or monotropic. In an enantiotropic system, different polymorphs have distinct temperature ranges of stability, and the transition between them is reversible. nih.gov Conversely, in a monotropic system, only one polymorph is stable over the entire temperature range below the melting point, and any other polymorph is metastable and will irreversibly convert to the stable form. nih.govsctunisie.org
The determination of whether the phase transitions in this compound are monotropic or enantiotropic would require experimental techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and hot-stage microscopy. sctunisie.orgresearchgate.net These analyses would help in identifying the transition temperatures and the thermodynamic relationship between the different solid forms. Studies on related biphenyl and benzoic acid derivatives have shown that subtle changes in molecular structure can significantly impact the nature of the polymorphic transitions. rsc.orgrsc.org However, specific experimental data on the phase transition mechanisms of this compound are not present in the available scientific literature.
Kinetic and Thermodynamic Barriers to Solid-State Rearrangements
Solid-state transformations are governed by both thermodynamic and kinetic factors. The thermodynamic driving force for a transformation is the difference in the Gibbs free energy between the two polymorphs. The kinetic barrier, or activation energy, is the energy required to initiate the rearrangement of molecules from one crystalline form to another. researchgate.netnih.gov
For this compound, the kinetic barriers to solid-state rearrangements would be influenced by the strength of the intermolecular interactions in the crystal lattice, such as hydrogen bonds and π-π stacking interactions. The breaking and reforming of these interactions are central to the transformation process. The flexibility of the molecule, particularly the rotation around the bond connecting the two phenyl rings, would also be a key factor in the rearrangement mechanism.
The kinetics of such transformations can be studied by isothermal or non-isothermal methods, monitoring the change in a physical property over time or with temperature. researchgate.net This data can then be fitted to various solid-state kinetic models to determine the activation energy and the mechanism of nucleation and growth of the new phase. researchgate.net
**derivatization and Functionalization of 3 4 Cyanophenyl 5 Hydroxybenzoic Acid**
Synthesis of Carboxylic Acid Esters and Amides for Chemical Probe Design
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters and amides. These modifications are crucial for developing chemical probes, as they can influence properties such as cell permeability, target binding affinity, and metabolic stability.
Esterification of the carboxylic acid can be achieved through several standard methods. Direct esterification, often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, involves reacting the parent acid with an alcohol. This equilibrium-driven reaction typically requires the removal of water to achieve high yields.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the corresponding ester. This two-step process is generally more efficient and proceeds under milder conditions than direct esterification.
A variety of ester derivatives can be synthesized to probe structure-activity relationships. For instance, simple alkyl esters (e.g., methyl, ethyl) can be prepared, as well as more complex esters incorporating reporter groups such as fluorophores or biotin (B1667282) for detection and purification purposes in chemical biology studies.
Amide bond formation is a cornerstone of medicinal chemistry and chemical probe design. The reaction of the carboxylic acid of 3-(4-cyanophenyl)-5-hydroxybenzoic acid with a primary or secondary amine is facilitated by a wide array of peptide coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.
The choice of coupling reagent and reaction conditions allows for the synthesis of a diverse library of amide derivatives, enabling the exploration of specific interactions within biological systems.
Transformations and Derivatization of the Hydroxyl Group
The phenolic hydroxyl group provides another handle for functionalization, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule.
Ether derivatives can be prepared via Williamson ether synthesis. This involves deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. The phenoxide then acts as a nucleophile, displacing a leaving group (e.g., halide or tosylate) from an alkyl or aryl halide to form the ether linkage. This method allows for the introduction of a wide range of alkyl and aryl groups.
The hydroxyl group can be acylated to form esters by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. This reaction is analogous to the esterification of the carboxylic acid but targets the phenolic moiety.
Carbamates, which are esters of carbamic acid, can be synthesized by reacting the hydroxyl group with an isocyanate. This reaction is typically performed in an inert solvent and may be catalyzed by a tertiary amine. The resulting carbamate (B1207046) linkage can be important for modulating biological activity.
Transformations of the Nitrile Group to Diverse Functionalities
The nitrile group is a versatile functional group that can be converted into several other functionalities, significantly expanding the chemical space accessible from this compound.
One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid like sulfuric or hydrochloric acid, which proceeds through an amide intermediate. Base-catalyzed hydrolysis also yields the carboxylic acid (as its carboxylate salt) upon heating with a strong base like sodium hydroxide (B78521). Partial hydrolysis to the primary amide can also be achieved under controlled conditions.
The nitrile group can also be reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation, followed by an aqueous workup. Catalytic hydrogenation using reagents like Raney nickel or palladium on carbon (Pd/C) in the presence of hydrogen gas is another effective method.
Furthermore, the nitrile group can be converted to a ketone through reaction with organometallic reagents such as Grignard reagents or organolithium reagents. This reaction proceeds via the formation of an imine anion intermediate, which is then hydrolyzed to the corresponding ketone.
Selective Reduction to Aldehydes and Amines
The selective reduction of the functional groups on this compound would require careful choice of reagents to achieve chemoselectivity.
Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine (aminomethyl group) or partially reduced to an aldehyde (formyl group).
To Amine: Catalytic hydrogenation (e.g., using H₂ gas with catalysts like Raney Nickel or Palladium on carbon) or chemical reduction with agents like Lithium Aluminum Hydride (LAH) are standard methods for converting nitriles to primary amines. Given the presence of a carboxylic acid, which is also reduced by LAH, protecting the carboxyl group (e.g., as an ester) would be necessary prior to reduction to selectively target the nitrile.
To Aldehyde: The partial reduction of a nitrile to an aldehyde is commonly achieved using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup. This process involves the formation of an imine intermediate which is hydrolyzed to the aldehyde.
Reduction of the Carboxylic Acid Group: The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like LAH or borane (B79455) (BH₃) are effective for this transformation. Selective reduction of the carboxylic acid in the presence of a nitrile is challenging but can sometimes be achieved with borane-based reagents. Alternatively, the acid could be converted to an ester, which can then be selectively reduced. The partial reduction of a carboxylic acid directly to an aldehyde is a difficult transformation but can be accomplished under specific catalytic conditions.
A hypothetical selective reduction scheme is presented below, illustrating the potential products.
| Starting Functional Group | Target Functional Group | Potential Reagents/Conditions | Potential Product |
| Cyano (-CN) | Aminomethyl (-CH₂NH₂) | H₂, Raney Ni; or 1. LiAlH₄ 2. H₂O (requires protection of -COOH) | 3-(4-(Aminomethyl)phenyl)-5-hydroxybenzoic acid |
| Cyano (-CN) | Formyl (-CHO) | 1. DIBAL-H 2. H₂O | 3-(4-Formylphenyl)-5-hydroxybenzoic acid |
| Carboxylic Acid (-COOH) | Hydroxymethyl (-CH₂OH) | 1. BH₃·THF 2. H₂O | (5-(4-Cyanophenyl)-3-(hydroxymethyl)phenyl)methanol |
Cycloaddition Reactions (e.g., with Azides to form Tetrazoles)
The nitrile group on this compound is a prime candidate for [3+2] cycloaddition reactions, most notably with azide (B81097) sources to form tetrazole rings. This transformation is valuable as the tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.
The reaction typically involves heating the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid (e.g., ZnCl₂, AlCl₃) or a Brønsted acid (e.g., ammonium (B1175870) chloride, silica (B1680970) sulfuric acid). The reaction proceeds through the [3+2] cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. The resulting product would be 3-(4-(1H-Tetrazol-5-yl)phenyl)-5-hydroxybenzoic acid . The choice of catalyst and reaction conditions can be crucial for reaction efficiency and to avoid potential side reactions, especially given the acidic nature of the starting material.
Regioselective Introduction of Additional Functionalities onto the Biphenyl (B1667301) Core
The biphenyl core of this compound has several unsubstituted positions available for electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the directing effects of the existing substituents.
Directing Effects:
-OH (hydroxyl): A powerful activating, ortho, para-director.
-COOH (carboxylic acid): A deactivating, meta-director.
Halogenation Studies on Unsubstituted Aromatic Positions
Halogenation (e.g., bromination or chlorination) would likely be directed by the powerful activating effect of the hydroxyl group. Therefore, electrophilic halogenation is expected to occur at the positions ortho and para to the -OH group. In this molecule, the positions ortho to the hydroxyl group (C2 and C6) are the most probable sites of substitution.
| Reaction | Reagent | Expected Major Product(s) |
| Bromination | Br₂ / FeBr₃ or NBS | 3-(4-Cyanophenyl)-2-bromo-5-hydroxybenzoic acid and/or 3-(4-Cyanophenyl)-4-bromo-5-hydroxybenzoic acid |
| Chlorination | Cl₂ / FeCl₃ or NCS | 3-(4-Cyanophenyl)-2-chloro-5-hydroxybenzoic acid and/or 3-(4-Cyanophenyl)-4-chloro-5-hydroxybenzoic acid |
Achieving regioselectivity between the C2 and C4/C6 positions can be influenced by steric hindrance and the specific halogenating agent used. FAD-dependent halogenase enzymes have also been used for highly regioselective halogenation of aromatic compounds, offering a potential biocatalytic route.
Nitration and Sulfonation Studies and Their Selectivity
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The regioselectivity would again be primarily controlled by the directing effects of the substituents.
Nitration: Typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the electrophile. Substitution is anticipated to occur at the positions activated by the hydroxyl group (ortho positions 2 and 6).
Sulfonation: Usually performed with fuming sulfuric acid (H₂SO₄/SO₃). Similar to nitration, the reaction is expected to be directed to the positions ortho to the hydroxyl group. Sulfonation is often a reversible process.
The strong acidic conditions required for these reactions could potentially lead to side reactions or degradation, requiring careful optimization of reaction conditions. The deactivating nature of the carboxyl and cyano groups would make substitution on their respective rings highly unfavorable.
Oligomerization and Polymerization Studies as a Monomer or Cross-linking Agent
The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable AB-type monomer for step-growth polymerization, particularly for the synthesis of polyesters. Furthermore, conversion of the nitrile to an amine would create an amino-acid type monomer suitable for polyamide synthesis.
Incorporation into Polyester (B1180765) and Polyamide Architectures
Polyester Architectures: Direct self-condensation of this compound via polyesterification could produce a homopolyester. This typically requires high temperatures and vacuum to remove the water byproduct and drive the polymerization to achieve high molecular weight. The resulting polymer would be an aromatic polyester with pendant cyanophenyl groups. The reaction could be represented as: n (HO-Ar(CN)-COOH) → H-[O-Ar(CN)-CO]ₙ-OH + (n-1) H₂O This monomer could also be used as a comonomer with other diols or diacids to create copolyesters with tailored properties, such as liquid crystalline polyesters.
Polyamide Architectures: To incorporate this monomer into a polyamide, one of the existing functional groups would first need to be converted into an amine.
Reduction of the nitrile: As discussed in 4.3.1, the nitrile could be reduced to an aminomethyl group, yielding 3-(4-(aminomethyl)phenyl)-5-hydroxybenzoic acid . This molecule is an amino acid analogue and could undergo self-condensation to form a poly(ester-amide), due to the presence of hydroxyl, amine, and carboxyl groups.
Conversion of the carboxylic acid: Alternatively, if the carboxylic acid were converted to an amine (a more complex multi-step process), the resulting 5-(4-Cyanophenyl)-3-aminophenol could be polymerized with diacids to form polyamides. More straightforwardly, if the nitrile group were first reduced to an amine to form 3-(4-aminophenyl)-5-hydroxybenzoic acid , this resulting aminobenzoic acid analogue could be polymerized to form a polyamide. The synthesis of aromatic polyamides often requires activation of the carboxylic acid group (e.g., to an acid chloride) followed by polycondensation with a diamine, or direct polycondensation at high temperatures.
Role in the Synthesis of Functional Polymers (e.g., liquid crystals, optoelectronic polymers if applicable)
Due to the lack of available information, it is not possible to provide detailed research findings or data tables on this topic.
**advanced Spectroscopic and Crystallographic Characterization Methodologies**
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules in solution and the solid state.
For an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals of 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, a combination of 1D and 2D NMR experiments is essential. The expected chemical shifts can be predicted based on data from similar structures like 3-hydroxybenzoic acid and derivatives containing the 4-cyanophenyl moiety. rsc.orgbmrb.iochemicalbook.com
Two-dimensional techniques are critical for assembling the molecular puzzle:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each aromatic ring, confirming the substitution patterns. For instance, it would show correlations between the adjacent protons on the hydroxybenzoic acid ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. For this molecule, NOESY could provide insights into the preferred solution-state conformation, particularly the average torsional angle between the two phenyl rings.
Predicted NMR Data for this compound
Predicted chemical shifts are based on analogous structures reported in scientific literature. rsc.orgbmrb.iochemicalbook.com
¹H and ¹³C NMR Chemical Shift Predictions
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Hydroxybenzoic Acid Ring | |||
| C1 | ~133 | - | H2, H6 |
| C2 | ~118 | ~7.6 | C4, C6, C=O |
| C3 | ~158 | - | H2, H4 |
| C4 | ~119 | ~7.2 | C2, C6, C=O |
| C5 | ~132 | - | H4, H6, C1' |
| C6 | ~123 | ~7.8 | C2, C4, C=O |
| -COOH | ~170 | ~13.0 (broad) | C1, C2, C6 |
| -OH | - | ~9.8 (broad) | C2, C3, C4 |
| Cyanophenyl Ring | |||
| C1' | ~147-148 | - | H2', H6', H3', H5' |
| C2'/C6' | ~126-127 | ~7.8 (d) | C4', C1' |
| C3'/C5' | ~132-133 | ~7.7 (d) | C1', CN |
| C4' | ~111-112 | - | H2', H6', H3', H5' |
Note: d denotes a doublet. Chemical shifts are highly dependent on solvent and concentration.
Solid-State NMR (SS-NMR) is a powerful, non-destructive technique for characterizing crystalline and amorphous solids, providing information that is often complementary to X-ray diffraction. rsc.org It is particularly adept at identifying polymorphism—the existence of multiple crystal forms—which can arise from different intermolecular hydrogen-bonding patterns of the carboxylic acid and hydroxyl groups or variations in the torsional angle between the phenyl rings in the solid state. nih.gov
Different polymorphs will exhibit distinct ¹³C SS-NMR spectra because the chemical shift of a nucleus is highly sensitive to its local electronic environment, which is dictated by molecular conformation and crystal packing. tandfonline.com By comparing the SS-NMR spectra of different batches, one can identify the presence of different polymorphs or quantify the components in a mixed-phase sample. This technique is invaluable for studying materials where suitable single crystals for diffraction studies cannot be grown. rsc.org
The two aromatic rings in this compound are not coplanar due to steric hindrance, and they can rotate relative to each other about the central C-C bond. Dynamic NMR (DNMR) spectroscopy is the primary method for quantifying the energetics of such conformational processes.
By recording NMR spectra at various temperatures, one can observe changes in the appearance of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for chemically non-equivalent atoms in the different conformations. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. Line-shape analysis of these variable-temperature spectra allows for the determination of the rate of rotation and the activation energy (rotational barrier) for this process, providing fundamental data on the molecule's flexibility and conformational dynamics. rsc.orgnih.gov
Mass Spectrometry (MS) Applications in Structural Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (formula: C₁₄H₉NO₃), HRMS would distinguish it from any other compound with the same nominal mass but a different elemental composition.
Predicted HRMS Data for this compound
| Ion Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | C₁₄H₉NO₃ | 239.05824 |
| [M+H]⁺ | C₁₄H₁₀NO₃⁺ | 240.06552 |
| [M-H]⁻ | C₁₄H₈NO₃⁻ | 238.05132 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. A specific ion, typically the deprotonated molecule [M-H]⁻ in negative ion mode, is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint.
For this compound, the fragmentation of the [M-H]⁻ precursor ion (m/z 238.05) would be expected to follow pathways characteristic of hydroxybenzoic acids. vu.edu.aumassbank.eu This includes the loss of stable neutral molecules:
Loss of H₂O: A fragment resulting from the loss of water.
Loss of CO₂: Decarboxylation is a very common fragmentation pathway for benzoic acids.
Loss of CO: Loss of carbon monoxide can also occur.
The specific fragmentation pattern and the relative intensities of the fragment ions can be used to confirm the substitution pattern and differentiate the target compound from its isomers. For example, the fragmentation of 3-hydroxybenzoic acid is distinct from that of 4-hydroxybenzoic acid, and similar differentiation would be expected for their cyanophenyl derivatives. vu.edu.au
Predicted MS/MS Fragmentation for [C₁₄H₈NO₃]⁻
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 238.05 | 220.04 | H₂O |
| 238.05 | 194.06 | CO₂ |
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray diffraction techniques are indispensable for elucidating the three-dimensional structure and solid-state properties of crystalline materials like this compound.
Table 1: Representative Crystallographic Data for a Structurally Related Compound (5-Hydroxyisophthalic acid-ethanol solvate)
| Parameter | Value |
| Formula | 2(C₈H₆O₅)·C₂H₆O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.782(3) |
| b (Å) | 8.3300(16) |
| c (Å) | 15.755(3) |
| β (°) | 97.366(7) |
| Volume (ų) | 1793.8(6) |
| Z | 4 |
Data obtained for 5-hydroxyisophthalic acid-ethanol (2:1) solvate, a structurally similar compound, and is for comparative purposes. jst.go.jp
Powder X-ray diffraction (PXRD) is a powerful tool for the analysis of polycrystalline samples. It is particularly useful for polymorph screening, which is the identification of different crystalline forms of the same compound. Each polymorph will exhibit a unique PXRD pattern, allowing for their differentiation. PXRD is also employed to assess the degree of crystallinity of a sample and to study phase transitions that may occur under varying temperature or pressure. For this compound, PXRD would be essential for quality control in any synthesis, ensuring the desired polymorphic form is obtained. While specific PXRD data for the title compound is not available, the technique's utility is well-documented for related benzoic acid derivatives. cymitquimica.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and the nature of intermolecular interactions.
The IR and Raman spectra of this compound are expected to be rich with characteristic absorption bands. The presence of the cyano (C≡N) group would give rise to a sharp, intense band in the region of 2220-2260 cm⁻¹ in the IR spectrum. rasayanjournal.co.in The carboxylic acid moiety will display a strong C=O stretching vibration around 1700-1725 cm⁻¹ and a broad O-H stretching band in the 2500-3300 cm⁻¹ region due to hydrogen bonding. The phenolic O-H group is expected to show a stretching vibration around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ range. researchgate.net
Hydrogen bonding will significantly influence the position and shape of the O-H and C=O stretching bands. The formation of intermolecular hydrogen bonds, for instance, between the carboxylic acid groups of adjacent molecules, typically leads to a red-shift (lower frequency) and broadening of the O-H stretching band.
Table 2: Predicted Characteristic IR and Raman Frequencies for this compound based on Analogous Compounds
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Cyano (C≡N) stretch | 2220 - 2260 | IR, Raman |
| Carboxylic Acid (C=O) stretch | 1700 - 1725 | IR, Raman |
| Carboxylic Acid (O-H) stretch | 2500 - 3300 (broad) | IR |
| Phenolic (O-H) stretch | 3200 - 3600 | IR |
| Aromatic (C-H) stretch | 3000 - 3100 | IR, Raman |
| Aromatic (C=C) stretch | 1400 - 1600 | IR, Raman |
These are predicted ranges based on data from structurally similar compounds such as 4-cyanobenzoic acid. rasayanjournal.co.inresearchgate.net
The synthesis of this compound, which could potentially be achieved through a Suzuki coupling reaction, can be monitored in real-time using in-situ IR or Raman spectroscopy. nih.govrsc.org This allows for the tracking of reactant consumption and product formation by observing changes in the intensities of their characteristic vibrational bands. For example, the disappearance of the boronic acid C-B stretching band and the appearance of the biphenyl (B1667301) C-C stretching band could be monitored to determine the reaction kinetics and endpoint. This approach is invaluable for optimizing reaction conditions and ensuring complete conversion.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Probing
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the extended π-conjugated system encompassing the two phenyl rings is expected to result in strong UV absorption. The absorption maxima (λmax) are likely to be influenced by the solvent polarity, with more polar solvents potentially causing a shift in the absorption bands.
The photophysical properties, such as fluorescence, can also be investigated. Related cyanophenyl derivatives have been shown to exhibit interesting fluorescence behavior. nih.gov The presence of both electron-donating (hydroxyl) and electron-withdrawing (cyano and carboxyl) groups can lead to intramolecular charge transfer (ICT) characteristics, which may result in environment-sensitive fluorescence. The quantum yield and fluorescence lifetime are important parameters that can be determined to assess the molecule's potential for applications in sensors or optical materials. Studies on biphenyl and terphenyl derivatives have shown that their spectroscopic properties are highly dependent on their substitution pattern. mdpi.com
Electronic Transitions and Absorption Maxima of the Biphenyl Chromophore
The electronic absorption spectrum of this compound is dominated by the biphenyl chromophore, which is influenced by the electronic nature of its substituents: the electron-withdrawing cyano (-CN) group and the electron-donating hydroxyl (-OH) group, along with the carboxyl (-COOH) group. The biphenyl system itself is not planar in its ground state, with the two phenyl rings typically twisted relative to each other to minimize steric hindrance. libretexts.org This dihedral angle affects the extent of π-conjugation across the molecule.
The absorption spectrum is characterized by intense bands in the ultraviolet (UV) region, corresponding to π → π* electronic transitions. The precise wavelengths of maximum absorption (λmax) are sensitive to the substitution pattern on the biphenyl rings. For instance, functional groups can cause shifts in the absorption peaks to longer (bathochromic) or shorter (hypsochromic) wavelengths.
Theoretical approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic absorption spectra of complex organic molecules. researchgate.netnih.gov These calculations can model the electronic transitions and predict the corresponding λmax values with reasonable accuracy, offering a valuable supplement to experimental data. For a molecule like this compound, TD-DFT calculations would likely predict multiple absorption bands in the UV region, arising from transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are distributed across the biphenyl system and influenced by the substituents.
Table 1: Spectroscopic Data for a Structurally Related Biphenyl Compound
| Compound Name | CAS Number | Molecular Formula | Key Spectroscopic Features |
| 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid | 5728-46-1 | C₁₄H₉NO₂ | FT-IR (cm⁻¹): ~2220 (C≡N), ~1680 (C=O) ¹H NMR (ppm): δ 7.8–8.2 (aromatic protons) |
This table presents data for a structural isomer to provide context for the expected spectroscopic characteristics of this compound.
**theoretical and Computational Chemistry Investigations**
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the geometry and electronic characteristics of a molecule. For a multi-functional molecule like 3-(4-cyanophenyl)-5-hydroxybenzoic acid, these calculations help elucidate the interplay between its constituent parts: the cyanophenyl ring, the hydroxybenzoic acid ring, and the biphenyl (B1667301) linkage that joins them.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state on the potential energy surface. For this compound, a common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. youtube.com
The geometry optimization would reveal key structural parameters. The biphenyl unit is not expected to be perfectly planar due to steric hindrance between the ortho-hydrogens on the two rings. The dihedral angle between the two phenyl rings is a critical parameter, influencing the extent of π-conjugation across the molecule. In many substituted biphenyls, this angle is typically found to be in the range of 30-45 degrees in the gas phase. The presence of substituents—the hydroxyl and carboxylic acid groups on one ring and the cyano group on the other—will further influence the local geometry of the benzene (B151609) rings, affecting bond lengths and angles. For instance, the C-C bonds adjacent to the electron-withdrawing cyano and carboxyl groups may be slightly elongated.
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data) Note: This data is illustrative and based on typical values for analogous structures like 3-hydroxybenzoic acid and 4-cyanobiphenyl, as direct computational studies on the target molecule are not available in the cited literature.
| Parameter | Predicted Value | Description |
| C-C (Biphenyl Linkage) | ~1.49 Å | The single bond connecting the two phenyl rings. |
| Phenyl Ring Dihedral Angle | 35° - 45° | The twist angle between the planes of the two aromatic rings. |
| C-CN Bond Length | ~1.45 Å | The bond between the phenyl ring and the cyano carbon. |
| C≡N Bond Length | ~1.15 Å | The triple bond of the cyano group. |
| C-COOH Bond Length | ~1.48 Å | The bond between the phenyl ring and the carboxylic acid carbon. |
| C-OH Bond Length | ~1.36 Å | The bond between the phenyl ring and the hydroxyl oxygen. |
Ab initio methods and DFT are also employed to calculate the electronic properties of the molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and can be more readily excited, which is relevant for its optical and electronic properties.
For this compound, the HOMO is expected to be primarily located on the more electron-rich 3-hydroxybenzoic acid moiety, as the hydroxyl group is an electron-donating group. Conversely, the LUMO is anticipated to be concentrated on the 4-cyanophenyl ring, due to the strong electron-withdrawing nature of the cyano group. This spatial separation of the HOMO and LUMO indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation. The calculated HOMO-LUMO gap is expected to be smaller than that of unsubstituted biphenyl, reflecting the enhanced push-pull electronic nature of the substituted system. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data) Note: These values are representative examples based on DFT calculations for similar aromatic compounds and serve to illustrate the expected electronic structure. nih.govactascientific.com
| Parameter | Predicted Energy (eV) | Description |
| EHOMO | -6.5 to -7.0 eV | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | -1.8 to -2.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap (ΔE) | 4.3 to 5.2 eV | Energy difference between LUMO and HOMO, indicating chemical stability. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack.
In this compound, the MEP surface would show the most negative potential (red) localized around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as on the nitrogen atom of the cyano group. These are the primary sites for hydrogen bonding and interaction with electrophiles. The most positive potential (blue) would be found around the hydrogen atom of the carboxylic acid and, to a lesser extent, the hydroxyl hydrogen, identifying them as the most acidic protons and sites for nucleophilic interaction. researchgate.netdergipark.org.tr This analysis is crucial for understanding how the molecule will interact with other molecules, including solvents or biological receptors.
Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution and Solid States
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules over time in a more realistic environment, such as in solution or in the solid state. MD simulations track the movements of all atoms in a system, providing insights into conformational flexibility, solvent interactions, and self-assembly processes. newton.ac.uk
The most significant conformational degree of freedom in this compound is the rotation around the single bond connecting the two phenyl rings. MD simulations can explore the conformational landscape by sampling different dihedral angles and calculating the associated energy. The energy required to rotate from the minimum energy (twisted) conformation to the planar (maximum energy) conformation is the torsional barrier.
Studies on substituted biphenyls have shown that both electronic and steric factors influence this barrier. rsc.org For the title compound, the barrier to planarity would be significant, preventing free rotation at room temperature. The simulation would also reveal the most probable dihedral angles, which may differ slightly from the gas-phase optimized geometry due to intermolecular interactions.
Performing MD simulations with the molecule solvated in a box of water or another solvent allows for the investigation of solvent effects. The solvent can influence the conformational preferences of the molecule. For example, polar solvents like water can form hydrogen bonds with the carboxylic acid and hydroxyl groups, which could stabilize certain conformations over others.
Furthermore, MD simulations can predict the tendency of molecules to self-assemble. Given its structure—a semi-rigid core with hydrogen-bonding groups—this compound has the potential to form dimers or larger aggregates in solution or in the solid state. A common motif would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules, a well-known interaction for carboxylic acids. rsc.org The simulations could reveal the stability and structure of these dimers and how they are influenced by the surrounding solvent molecules.
Crystal Structure Prediction and Polymorphism Modeling
Lattice Energy Minimization for Crystal Packing Motifs
The arrangement of molecules in a crystal lattice, known as the crystal packing, is governed by a delicate balance of intermolecular interactions that seeks to achieve a minimum in the lattice energy. Computational methods are employed to calculate these energies and predict the most stable packing arrangements.
Lattice energy minimization is a computational technique used to determine the most thermodynamically stable crystal structure from a set of hypothetical packings. nih.gov This process involves calculating the energy of the crystal lattice, which is the sum of all intermolecular and intramolecular energies for the molecules in the asymmetric unit. For organic molecules, this energy is typically modeled using a combination of quantum mechanics and empirical force fields. Standard atom-atom potentials are often used to describe the van der Waals and electrostatic interactions, while a torsional potential may be included to account for the energy associated with molecular conformation, such as the twist in biphenyl systems. nih.gov
While specific lattice energy minimization studies for this compound are not publicly available, the principles can be illustrated by studies on similar molecules like biphenylcarboxylic acids. nih.gov The process would involve:
Generating Trial Structures: A large number of plausible crystal packing arrangements are generated computationally. This can be done by considering various common space groups and allowing the molecule to adopt different positions and orientations within the unit cell.
Energy Calculation: The lattice energy for each trial structure is calculated. This is a computationally intensive step, often performed using methods that balance accuracy and computational cost, such as Density Functional Theory (DFT) with dispersion corrections (e.g., PBE0+MBD). nih.gov
Energy Minimization: Each trial structure is then allowed to relax to a local energy minimum. The structures are optimized until the forces on the atoms and the stress on the lattice are close to zero.
Ranking by Stability: The resulting minimized structures are ranked according to their lattice energies. The structure with the lowest energy is predicted to be the most stable polymorph under the given conditions.
The following is a hypothetical representation of lattice energy minimization results for potential crystal packing motifs of this compound, illustrating the kind of data generated in such a study.
Table 1: Hypothetical Lattice Energy Minimization Results for this compound
| Packing Motif | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) |
| Motif A | P2₁/c | -150.2 | 0.0 |
| Motif B | P-1 | -148.5 | 1.7 |
| Motif C | C2/c | -145.8 | 4.4 |
| Motif D | P2₁2₁2₁ | -142.1 | 8.1 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. No published experimental or computational data for the lattice energy of this compound were found.
Computational Screening for Potential Polymorphic Forms and Co-crystals
Computational screening has become an indispensable tool in the discovery of new solid forms of organic compounds, including polymorphs and co-crystals. researchgate.netnih.gov These methods can significantly reduce the experimental effort required by identifying the most promising candidates for synthesis.
Polymorph Prediction:
Crystal structure prediction (CSP) methods are used to computationally search for all possible and energetically favorable crystal structures (polymorphs) of a given molecule. researchgate.netmorressier.com The process is similar to lattice energy minimization but is more exhaustive, aiming to identify all low-energy structures on the crystal energy landscape. A key challenge in polymorph prediction is the vastness of the search space, which includes different molecular conformations and crystal packing arrangements. nih.gov
For a molecule like this compound, a typical CSP study would generate a crystal energy landscape, plotting the relative energy of predicted polymorphs. The energy difference between polymorphs is often small (typically less than 7.2 kJ/mol for 95% of cases), making accurate calculations crucial. acs.org
Co-crystal Screening:
Computational methods are also extensively used to screen for potential co-crystal formers (coformers). researchgate.netucl.ac.uk These methods assess the likelihood of forming a stable co-crystal between an active pharmaceutical ingredient (API) and a coformer. Several computational approaches are used for co-crystal screening:
Hydrogen Bond Propensity (HBP): This method analyzes the hydrogen bonding patterns of the API and potential coformers to predict the most likely hydrogen-bonded synthons (supramolecular structural units). It helps in ranking coformers based on their ability to form favorable intermolecular interactions with the API. nih.gov
Lattice Energy Calculations: Similar to polymorph prediction, the lattice energies of the individual components and the hypothetical co-crystal are calculated. A co-crystal is predicted to be stable if its lattice energy is lower than the sum of the lattice energies of the pure components. ucl.ac.uk
Molecular Electrostatic Potential (MEP) Analysis: MEP maps provide a visual representation of the charge distribution on the molecular surface. By identifying regions of positive and negative electrostatic potential on the API and coformer, it is possible to predict favorable electrostatic interactions that could lead to co-crystal formation. nih.gov
The following table provides a hypothetical example of a computational co-crystal screening for this compound with a selection of common coformers.
Table 2: Hypothetical Computational Co-crystal Screening for this compound
| Coformer | Hydrogen Bond Propensity Score | Predicted Energy of Formation (kJ/mol) | MEP Match | Likelihood of Co-crystal Formation |
| Isonicotinamide | 0.85 | -5.2 | High | High |
| 4,4'-Bipyridine | 0.78 | -3.1 | High | High |
| Urea (B33335) | 0.65 | -1.5 | Medium | Medium |
| Succinic Acid | 0.42 | +0.8 | Low | Low |
| Benzoic Acid | 0.30 | +2.5 | Low | Low |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. No published data on co-crystal screening for this compound were found.
**advanced Applications and Role As a Synthon in Materials Science and Catalysis**
Utilization in Ligand Design for Metal Complexes and Catalysis
The presence of multiple coordination sites—the carboxylate and hydroxyl groups—makes 3-(4-Cyanophenyl)-5-hydroxybenzoic acid an excellent candidate for ligand design in coordination chemistry and catalysis.
The carboxyl and hydroxyl groups on the central phenyl ring can act as a bidentate chelating system, readily forming stable complexes with a variety of transition metals. The specific coordination mode can vary depending on the metal ion, reaction conditions, and the deprotonation state of the ligand. The nitrile group on the appended phenyl ring can also participate in coordination, potentially leading to the formation of polynuclear complexes or network structures. This versatility in coordination allows for the synthesis of metal complexes with tailored geometries and electronic properties.
| Functional Group | Potential Coordination Role |
| Carboxylic Acid (-COOH) | Can coordinate as a monodentate, bidentate, or bridging ligand upon deprotonation to carboxylate (-COO⁻). |
| Hydroxyl Group (-OH) | Can coordinate as a neutral donor or, upon deprotonation to a phenoxide (-O⁻), as a stronger anionic donor. |
| Cyano Group (-CN) | The nitrogen lone pair can coordinate to metal centers, acting as a bridging ligand to form extended structures. |
Metal complexes derived from this compound have the potential to be active catalysts in a range of organic transformations. The electronic properties of the ligand, influenced by the electron-withdrawing cyano group, can modulate the reactivity of the metal center. While specific catalytic applications of complexes of this ligand are not yet widely reported, analogous systems with similar functionalities have shown activity in various catalytic reactions. For instance, metal complexes with hydroxy- and carboxy-functionalized ligands are known to participate in oxidation reactions and C-C coupling reactions. Furthermore, anchoring these complexes onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts.
Incorporation into Functional Materials with Tunable Properties
The rigid, aromatic structure and multiple functional groups of this compound make it a valuable building block for a variety of functional materials.
The conjugated π-system of the biphenyl (B1667301) core, extended by the cyano and carboxyl groups, suggests potential for applications in optoelectronic materials. The cyano group is a known electron-withdrawing group that can influence the electronic and photophysical properties of a molecule, such as its fluorescence and charge-transport characteristics. While not yet demonstrated, it is conceivable that derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or as liquid crystals, provided the molecular shape and properties are compatible with mesophase formation.
The multitopic nature of this compound, with its distinct coordination sites, makes it an ideal candidate for the construction of Metal-Organic Frameworks (MOFs). The carboxylate and hydroxyl groups can bind to metal clusters, forming the nodes of the framework, while the cyanophenyl arm can extend into the pores or interconnect with other linkers. Research on the closely related p-hydroxybenzoic acid has shown its utility in forming 3D MOFs with catalytic activity in ring-opening polymerization. rsc.orgnih.gov For example, MOFs synthesized with p-hydroxybenzoic acid and metals like cobalt and manganese have been shown to be effective catalysts for the ring-opening polymerization of ε-caprolactone and δ-valerolactone. rsc.orgnih.gov The resulting polymers are predominantly cyclic. rsc.orgnih.gov The manganese and zinc-based MOFs, in particular, demonstrate significant recyclability in these catalytic processes. rsc.orgnih.gov The introduction of the cyano group in this compound could lead to MOFs with modified pore environments and potentially enhanced functionalities, such as selective gas sorption or sensing capabilities.
Table of Analogous MOF Catalysis Data (using p-hydroxybenzoic acid)
| Catalyst (MOF) | Monomer | Conversion (%) | Polymer Product |
|---|---|---|---|
| {[Co(O₂CC₆H₄O)(DMF)]₂}n | ε-caprolactone | High | Cyclic Poly(ε-caprolactone) |
| {[Mn(O₂CC₆H₄O)(DMF)]₂}n | ε-caprolactone | Moderate | Cyclic Poly(ε-caprolactone) |
| Zn(O₂CC₆H₄O) | ε-caprolactone | High | Cyclic Poly(ε-caprolactone) |
| {[Co(O₂CC₆H₄O)(DMF)]₂}n | δ-valerolactone | High | Cyclic Poly(δ-valerolactone) |
| {[Mn(O₂CC₆H₄O)(DMF)]₂}n | δ-valerolactone | Moderate | Cyclic Poly(δ-valerolactone) |
| Zn(O₂CC₆H₄O) | δ-valerolactone | High | Cyclic Poly(δ-valerolactone) |
Data derived from studies on p-hydroxybenzoic acid MOFs and is illustrative of the potential catalytic applications for frameworks built with structurally similar linkers. rsc.orgnih.gov
Similarly, the potential for forming strong covalent bonds through its reactive sites means it could also be a building block for Covalent Organic Frameworks (COFs), which are porous crystalline polymers with applications in gas storage and catalysis.
The combination of a photoactive aromatic system and polar functional groups raises the possibility of using this compound in the design of responsive or "smart" materials. While there is no direct evidence of photochromic or thermochromic behavior for this specific compound, its incorporation into larger polymeric or supramolecular systems could impart sensitivity to external stimuli such as light, heat, or the presence of specific chemical analytes, leading to changes in color, fluorescence, or other physical properties.
Role as a Building Block in Complex Chemical Architectures
The strategic placement of reactive functional groups on the biphenyl scaffold of this compound makes it a promising candidate for the synthesis of elaborate molecules with applications in materials science.
The presence of the biphenyl core is a key feature, as biphenyls are common precursors for the synthesis of larger aromatic systems. For instance, palladium-catalyzed annulation reactions are employed to construct PAHs from smaller aromatic fragments. nih.gov Furthermore, the synthesis of various heterocycles often utilizes building blocks containing functionalities similar to those in this compound, such as hydroxyl groups and carboxylic acids, which can participate in cyclization reactions. For example, hydroxy-biphenyl templates have been used in the synthesis of bioactive heterocycles. nih.gov The nitrile group can also be a precursor to other functional groups that can facilitate the formation of heterocyclic rings.
The true potential of this compound likely lies in its application as a scaffold for creating supramolecular assemblies and self-organizing systems. The distinct functional groups on the molecule can engage in a variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are the driving forces behind self-assembly.
The carboxylic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors. This capability is exemplified in the structurally related 4'-hydroxybiphenyl-4-carboxylic acid, where intermolecular hydrogen bonding between carboxyl groups leads to the formation of dimers, and interactions between the hydroxyl groups create extended chains, resulting in a lamellar, layered structure. nih.govresearchgate.net Similarly, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. Studies on 4-cyanophenylboronic acid have shown that the cyano group, in conjunction with the boronic acid's hydroxyl groups, participates in forming both homomeric and heteromeric hydrogen bonds, leading to the creation of diverse supramolecular networks like stacked layers and helical chains. nih.gov
These self-organizing principles are fundamental to creating complex, functional materials. researchgate.netastrobiology.comfrontiersin.orgresearchgate.net The ability of molecules to spontaneously form ordered structures is a key area of research in materials science, with potential applications in nanotechnology, electronics, and sensor technology. The combination of a rigid biphenyl core with multiple points for hydrogen bonding makes this compound a compelling candidate for designing novel self-assembling systems.
**future Directions and Emerging Research Avenues**
Development of Sustainable Synthetic Methodologies for Benzoic Acid Derivatives
The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. For complex molecules like 3-(4-Cyanophenyl)-5-hydroxybenzoic acid, this involves moving away from traditional, often harsh, synthetic conditions towards more efficient and environmentally benign alternatives.
Biocatalysis, the use of enzymes or whole cells to perform chemical transformations, offers remarkable selectivity and operates under mild, aqueous conditions. nih.govmdpi.com Chemoenzymatic synthesis combines the best of both worlds, using enzymatic steps synergistically within a multi-step chemical synthesis to access complex bioactive compounds. nih.gov These approaches are increasingly applied to the synthesis of benzoic acid derivatives. researchgate.net
Future research will likely focus on engineering enzymes for the specific synthesis of functionalized biphenyl (B1667301) benzoic acids. For instance, enzymes like benzoate-CoA ligase (BadA), which activates benzoate (B1203000) for further metabolic conversion, could be engineered to accept substituted benzoic acids as substrates. nih.gov Similarly, biocatalytic cascades could be designed for the de novo synthesis of precursors, offering a sustainable route from simple, renewable feedstocks. worktribe.com The production of 4-hydroxybenzoic acid (4-HBA) and its derivatives through metabolic engineering of the shikimate pathway in microorganisms is a prime example of this potential. researchgate.net This strategy could be adapted to produce the hydroxylated benzoic acid portion of the target molecule.
Table 1: Examples of Enzymes in the Synthesis of Aromatic Acids and Derivatives
| Enzyme Class | Example Enzyme | Reaction Catalyzed | Potential Application for Benzoic Acid Derivatives |
|---|---|---|---|
| Ligases | Benzoate-CoA ligase (BadA) | Converts benzoate to benzoyl-CoA for metabolic processing. nih.gov | Engineered variants could activate substituted benzoic acids for subsequent enzymatic C-C coupling. |
| Decarboxylases | 2,3-dihydroxybenzoic acid decarboxylase | Catalyzes the decarboxylation of dihydroxybenzoic acids. researchgate.net | Can be used in reverse (carboxylation) or to selectively remove carboxyl groups from precursors. |
| Phosphorylases | Uridine Phosphorylase | Involved in nucleoside salvage pathways. worktribe.com | Employed in cascade reactions to build complex molecules from simple building blocks. |
| Oxidases/Oxygenases | Cytochrome P450 enzymes | Perform highly specific oxidation reactions, such as hydroxylation. researchgate.net | Can introduce the hydroxyl group onto the aromatic ring with high regioselectivity. |
Photoredox catalysis and electrochemistry are powerful tools that use light or electricity, respectively, to drive chemical reactions via single-electron transfer (SET) mechanisms. nih.govresearchgate.net These methods often operate at room temperature and can enable transformations that are difficult to achieve with traditional thermal methods, making them highly attractive for sustainable synthesis. semanticscholar.org
For a molecule like this compound, the key C-C bond formation between the two phenyl rings is a prime target for these technologies. Both photoredox and electrochemical methods have been successfully employed for cross-coupling reactions and C-H activation. nih.gov For example, a photocatalytic approach could be envisioned where an aryl radical is generated and coupled with a suitable partner. Similarly, electrosynthesis offers a reagent-free method for oxidation and coupling. Recent work has demonstrated the synthesis of benzoic acids from aryl iodides using CO generated from the electrochemical reduction of CO2, highlighting a sustainable route to the carboxyl group. nih.gov
Table 2: Comparison of Photoredox Catalysis and Electrochemistry for Synthesis
| Feature | Photoredox Catalysis | Electrochemistry |
|---|---|---|
| Energy Source | Visible Light | Electricity |
| Key Component | Photocatalyst (e.g., Iridium or Ruthenium complexes, organic dyes) acs.org | Electrodes (Anode and Cathode) |
| Mechanism | Generation of radical ions via single-electron transfer (SET) from an excited-state photocatalyst. nih.gov | Direct single-electron transfer (SET) at the electrode surface. nih.gov |
| Advantages | Mild reaction conditions, high functional group tolerance, access to unique reactive intermediates. | Avoids chemical oxidants/reductants, can be highly scalable, often faster reaction times. researchgate.net |
| Challenges | Catalyst cost and removal, light penetration in large-scale reactions. | Electrode passivation, electrolyte compatibility, specialized equipment. |
Advanced Characterization Techniques in Structural Chemistry
A deep understanding of a molecule's structure, both in solution and in the solid state, is crucial for controlling its properties. Emerging characterization techniques are providing unprecedented levels of detail.
Understanding how a reaction proceeds is key to optimizing it. In-situ and operando spectroscopy allow researchers to monitor a chemical reaction as it happens, under realistic process conditions, providing invaluable mechanistic insights. researchgate.netosti.gov Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, when applied in-situ, can identify transient intermediates and track the concentration of reactants and products in real-time. youtube.comacs.org
For the synthesis of this compound, operando FTIR could be used to study the kinetics of the key coupling step, identify catalyst deactivation pathways, or understand the role of different reagents. acs.org This knowledge enables the rational design of more efficient and robust synthetic protocols, moving beyond trial-and-error approaches. researchgate.net
The arrangement of molecules in the solid state (polymorphism) can dramatically affect a compound's physical properties. Advanced imaging techniques are revolutionizing the characterization of solid materials. While traditional methods like X-ray powder diffraction (XRPD) provide bulk information, modern microscopy can reveal spatial distribution and detect trace solid forms. almacgroup.com
Stimulated Raman scattering (SRS) microscopy, for instance, is a label-free chemical imaging method that can visualize the distribution of different solid-state forms within a complex mixture with submicron spatial resolution. nih.gov For a compound like this compound, which has multiple functional groups capable of hydrogen bonding, the existence of different polymorphs is highly likely. Techniques like SRS microscopy would be invaluable for characterizing different crystalline and amorphous forms, ensuring consistency and control over the final material's properties. Other key techniques for solid-state characterization include high-resolution solid-state Nuclear Magnetic Resonance (NMR) and various thermal analysis methods like Differential Scanning Calorimetry (DSC). almacgroup.comacs.org
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by leveraging large datasets to predict outcomes, plan synthetic routes, and discover novel molecules. researchgate.netjetir.org These computational tools can analyze complex patterns that are not obvious to human researchers, significantly accelerating the design-make-test-analyze cycle of drug discovery and materials science. nih.gov
For a target like this compound and its derivatives, AI can play several roles:
Retrosynthesis Planning: AI tools can propose novel and efficient synthetic routes by analyzing vast databases of known chemical reactions. nih.gov
Reaction Outcome and Yield Prediction: ML models, trained on experimental data, can predict the likely success and yield of a planned reaction under various conditions, saving time and resources. nd.edu
Discovery of New Derivatives: Generative models can design new molecules with desired properties, such as improved binding affinity to a biological target, by exploring the vast chemical space around the core this compound scaffold.
The integration of AI with automated synthesis platforms represents a major frontier, potentially leading to autonomous systems that can design, execute, and optimize the synthesis of novel compounds with minimal human intervention. nih.gov
Table 3: Applications of AI/ML in Chemical Synthesis and Discovery
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| Computer-Aided Synthesis Planning (CASP) | Algorithms analyze a target molecule and propose step-by-step synthetic pathways based on known chemical reactions. nih.gov | Accelerates the design of synthetic routes and can uncover non-intuitive strategies. |
| Forward-Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. nih.govnd.edu | Helps validate proposed synthetic steps and anticipate potential side products. |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity or physical properties. researchgate.net | Enables virtual screening of large compound libraries and prioritizes candidates for synthesis. |
| Generative Models | Creates novel molecular structures that are optimized for specific properties (e.g., binding affinity, solubility). | Facilitates the de novo design of new derivatives with improved characteristics. |
Machine Learning for Reaction Yield and Selectivity Prediction
The synthesis of "this compound" and its analogues often involves multi-step processes where reaction yield and selectivity are critical factors. Traditional optimization of these reactions can be a time-consuming and resource-intensive endeavor. Machine learning (ML) is emerging as a powerful tool to predict the outcomes of chemical reactions with high accuracy, thereby accelerating the development of efficient synthetic protocols. researchgate.net
ML models can be trained on datasets of chemical reactions to learn the complex relationships between various reaction parameters and the resulting yield and selectivity. For the synthesis of "this compound," an ML model could be developed using a variety of molecular and reaction descriptors as input features. These descriptors can be categorized as follows:
| Descriptor Category | Examples for a Suzuki-Miyaura coupling to form the biphenyl core |
| Reactant Properties | Electronic properties (e.g., Hammett parameters) of the boronic acid and the aryl halide, steric parameters (e.g., Tolman cone angle) of the phosphine (B1218219) ligand. |
| Catalyst Information | Type of metal precursor (e.g., Palladium(II) acetate), concentration, and turnover number. |
| Reaction Conditions | Solvent, temperature, reaction time, and base used. |
| Computed Quantum Chemical Descriptors | DFT-calculated features of reacting molecules. researchgate.net |
By training on a dataset of similar reactions, the ML model could predict the optimal conditions to maximize the yield of "this compound." Recent advancements have seen the development of models like Yield-BERT, which leverage natural language processing architectures to predict reaction properties from a text-based representation of the reaction. github.com Furthermore, techniques like contrastive learning are being employed to enhance a model's sensitivity to subtle changes in reaction conditions, which is crucial for fine-tuning synthetic procedures. nih.govnih.gov The application of such models could significantly reduce the experimental effort required to optimize the synthesis of this and related compounds.
AI-Driven Retrosynthesis and Route Planning
Exploration of Novel Physical and Chemical Properties for Advanced Material Science (excluding any biological or clinical context)
The unique molecular structure of "this compound," featuring a biphenyl core with cyano and carboxylic acid functionalities, suggests its potential as a building block for advanced materials. The exploration of its novel physical and chemical properties is a key area for future research. Computational methods, including Density Functional Theory (DFT), can be employed to predict a range of properties relevant to material science applications. mdpi.com
A systematic computational investigation could reveal key properties of "this compound" and its derivatives, providing insights for the rational design of new materials.
| Predicted Property | Relevance to Material Science |
| Molecular Geometry | Influences crystal packing and solid-state properties. |
| Electronic Properties (HOMO-LUMO gap) | Determines optical and electronic characteristics, relevant for semiconductors and liquid crystals. mdpi.com |
| Dipole Moment | Affects intermolecular interactions and self-assembly behavior. |
| Polarizability | Relates to the material's response to an electric field, important for nonlinear optical materials. |
| Thermal Stability | Crucial for materials intended for use in high-temperature applications. |
The presence of the cyano group, with its large dipole moment, and the hydrogen-bonding capabilities of the carboxylic acid and hydroxyl groups, make this compound a promising candidate for the construction of liquid crystals, metal-organic frameworks (MOFs), and other functional materials. Future research will likely focus on synthesizing polymers and supramolecular assemblies incorporating this scaffold and characterizing their macroscopic properties.
Interdisciplinary Research Opportunities in the Chemical Sciences
The multifaceted nature of "this compound" provides a fertile ground for interdisciplinary research within the chemical sciences. Collaborations between synthetic organic chemists, computational chemists, and material scientists will be essential to fully exploit the potential of this compound.
Synthetic and Computational Chemistry: Synthetic chemists can work on developing novel, efficient routes to "this compound" and its derivatives, guided by the predictions of AI and ML models developed by computational chemists. mdpi.com This synergistic approach can accelerate the discovery of new molecules with desired properties.
Organic and Materials Chemistry: The design and synthesis of new materials based on the "this compound" scaffold will require close collaboration between organic chemists, who can synthesize the molecular building blocks, and materials chemists, who can fabricate and characterize the final materials.
Physical and Analytical Chemistry: A deeper understanding of the fundamental physical and chemical properties of this compound and its derivatives will rely on the expertise of physical and analytical chemists. Advanced spectroscopic and analytical techniques will be crucial for characterizing new materials and elucidating structure-property relationships.
Such interdisciplinary collaborations will not only advance our understanding of "this compound" but also drive innovation in broader areas of the chemical sciences, from automated synthesis to the rational design of advanced materials.
Q & A
Basic Questions
Q. What are the established synthetic routes and reaction conditions for 3-(4-Cyanophenyl)-5-hydroxybenzoic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzoic acid derivatives. For example, analogous protocols involve suspending intermediates like 3-(4-cyanophenyl)-propanoic acid in ethanol with acetamidine hydrochloride, sulfur, and hydrazine hydrate under argon. Reaction conditions typically include stirring at room temperature for 16–48 hours, followed by acidification (pH 3) with HCl and NaNO₂ to precipitate the product . Purification often involves cooling, filtration, and washing with water. Researchers should optimize stoichiometry and reaction time to maximize yield.
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming the positions of the cyano, hydroxyl, and carboxylic acid groups.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and identify by-products.
- Infrared Spectroscopy (IR) : To verify functional groups (e.g., -CN stretch at ~2200 cm⁻¹, -COOH at ~2500–3300 cm⁻¹).
- Thin-Layer Chromatography (TLC) : For real-time monitoring of reaction progress .
Q. How can researchers assess the solubility and stability of this compound under varying conditions?
- Methodological Answer :
- Solubility : Test in polar (water, ethanol) and non-polar solvents (DMSO, DMF) at different pH levels. The carboxylic acid group enhances solubility in basic media (e.g., NaOH).
- Stability : Conduct accelerated degradation studies under heat (40–80°C), light, and humidity. Use HPLC to quantify degradation products. Differential Scanning Calorimetry (DSC) can identify thermal decomposition points .
Advanced Questions
Q. How can conflicting data on reaction yields or by-products be resolved during synthesis?
- Methodological Answer : Discrepancies often arise from incomplete reactions or side reactions (e.g., hydrolysis of the cyano group). To address this:
- Optimize Reaction Parameters : Adjust temperature (e.g., 0–25°C for acid-sensitive steps) or catalyst loading (e.g., Zn(OTf)₂ in tetrazine synthesis) .
- By-Product Analysis : Use LC-MS or GC-MS to identify impurities. For example, over-acidification during workup may protonate the cyano group, requiring pH-controlled precipitation .
Q. What protective group strategies are effective for modifying functional groups in this compound?
- Methodological Answer :
- Hydroxyl Group Protection : Use tert-butyldimethylsilyl (TBS) ethers or acetyl groups, which are stable under basic conditions but cleaved with fluoride ions or acids.
- Carboxylic Acid Protection : Convert to methyl esters (via CH₂N₂) or tert-butyl esters (Boc-anhydride). The Boc group is selectively removed with trifluoroacetic acid (TFA) .
Q. What experimental approaches are used to identify biological targets of this compound?
- Methodological Answer :
- Receptor Binding Assays : Radiolabeled ligands (e.g., ³H or ¹⁴C) can quantify affinity for targets like glutamate receptors, inspired by structurally related cyanophenyl derivatives .
- Enzyme Inhibition Studies : Test against enzymes (e.g., kinases, hydrolases) using fluorogenic substrates. IC₅₀ values determine potency.
- Cell-Based Assays : Measure anti-inflammatory activity via cytokine suppression (e.g., IL-6, TNF-α) in macrophage models .
Q. How can computational modeling predict the interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to protein active sites (e.g., AMPA receptors). Validate with free-energy calculations (MM/GBSA).
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ nanoseconds. Analyze hydrogen bonds and hydrophobic interactions .
- QSAR Modeling : Corrogate structural features (e.g., cyano group electron-withdrawing effects) with activity data to design analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
